molecular formula C22H31N5O B4910280 [1-(Cyclohexylmethyl)triazol-4-yl]-[2-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone

[1-(Cyclohexylmethyl)triazol-4-yl]-[2-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B4910280
M. Wt: 381.5 g/mol
InChI Key: JZZZTLQFWXYRLT-UHFFFAOYSA-N
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Description

[1-(Cyclohexylmethyl)triazol-4-yl]-[2-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone: is a complex organic compound that features a triazole ring, a piperazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Cyclohexylmethyl)triazol-4-yl]-[2-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Formation of the Piperazine Ring: This step involves the reaction of a suitable diamine with a dihalide.

    Coupling Reactions: The triazole and piperazine intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at various sites, including the triazole ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

[1-(Cyclohexylmethyl)triazol-4-yl]-[2-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly interacting with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [2-Methyl-4-(4-methylphenyl)piperazin-1-yl]methanone
  • [1-(Cyclohexylmethyl)triazol-4-yl]methanone
  • [4-(4-Methylphenyl)piperazin-1-yl]methanone

Uniqueness

What sets [1-(Cyclohexylmethyl)triazol-4-yl]-[2-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

IUPAC Name

[1-(cyclohexylmethyl)triazol-4-yl]-[2-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-17-8-10-20(11-9-17)25-12-13-27(18(2)14-25)22(28)21-16-26(24-23-21)15-19-6-4-3-5-7-19/h8-11,16,18-19H,3-7,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZZTLQFWXYRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CN(N=N2)CC3CCCCC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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